Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Description

BenchChem offers high-quality Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2C2HF3O2/c9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h1-7,9H2;2*(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXSMJFEUOENJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a pivotal, non-commercial chemical entity that has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. Its rigid, bicyclic pyrrolizidine core offers a unique three-dimensional scaffold that is increasingly being incorporated into the linker moieties of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its synthesis, characterization, and critical role in the rational design of next-generation therapeutics. By synthesizing available chemical data and procedural insights, this document serves as an essential resource for researchers leveraging this compound in their drug discovery programs.

Introduction: The Strategic Importance of Rigid Scaffolds in Linker Design

The development of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest, and a chemical linker that bridges the two.[1] The linker is not merely a spacer but plays a critical role in dictating the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the E3 ligase and the target protein.[2]

While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing appreciation for the incorporation of more rigid structural motifs.[2] Rigid linkers, like the hexahydro-1H-pyrrolizine core of the title compound, can offer several advantages:

-

Pre-organization of Binding Moieties: A rigid scaffold can reduce the entropic penalty of ternary complex formation by holding the two ligands in a more defined spatial orientation.

-

Improved Physicochemical Properties: The introduction of a saturated, bicyclic amine can modulate the solubility, cell permeability, and metabolic stability of the PROTAC.

-

Novel Vectorial Properties: The defined geometry of a rigid linker can provide new vectors for exiting the ligand binding pockets, enabling the targeting of previously intractable proteins.

Hexahydro-1H-pyrrolizin-7a-ylmethanamine, as a ditrifluoroacetate salt, provides a stable and readily functionalizable handle for incorporation into these sophisticated molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of the final molecule.

| Property | Value | Source |

| Chemical Name | Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate | N/A |

| CAS Number | 1788043-97-9 | [3][4] |

| Molecular Formula | C12H18F6N2O4 | [5] |

| Molecular Weight | 368.28 g/mol | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Not specified (expected to be soluble in polar organic solvents) | N/A |

| Storage | Room temperature | [6] |

The ditrifluoroacetate salt form significantly enhances the stability and handling of the parent amine, which is a basic and potentially reactive compound. Trifluoroacetic acid is a common counterion used in peptide and medicinal chemistry to improve the solubility and crystallinity of basic compounds.

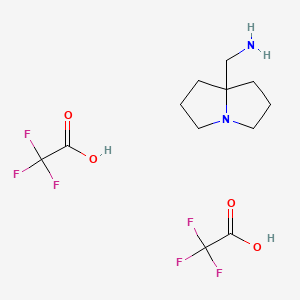

Chemical Structure

Caption: Chemical structure of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate.

Synthesis and Characterization

The synthesis of the core amine, Hexahydro-1H-pyrrolizin-7a-ylmethanamine, is a critical process for obtaining the final ditrifluoroacetate salt. The most direct reported method involves the reduction of a nitrile precursor.

Synthesis of the Free Base

The synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (the free base) has been described and involves the catalytic hydrogenation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.[3]

Reaction Scheme:

Caption: Synthesis of the free base via catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: To a solution of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (1.0 eq) in acetic acid, add a catalytic amount of platinum oxide.

-

Hydrogenation: Introduce hydrogen chloride gas into the mixture and stir under a hydrogen atmosphere at room temperature for 24 hours.[3]

-

Work-up:

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with an aqueous solution of sodium hydroxide (e.g., 0.5N NaOH).

-

Extract the aqueous layer with a suitable organic solvent, such as chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentrate the organic phase in vacuo to yield the crude product.

-

-

Purification: The desired amine can be further purified by vacuum distillation to afford the pure Hexahydro-1H-pyrrolizin-7a-ylmethanamine.[3]

Formation of the Ditrifluoroacetate Salt

The ditrifluoroacetate salt is typically prepared by treating the free base with two equivalents of trifluoroacetic acid (TFA) in a suitable solvent, followed by removal of the solvent.

Experimental Protocol:

-

Dissolution: Dissolve the purified Hexahydro-1H-pyrrolizin-7a-ylmethanamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Acid Addition: Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution at 0 °C.

-

Precipitation: The ditrifluoroacetate salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Isolation: The resulting solid is collected by filtration or by removal of the solvent, and then dried under vacuum to yield the final product.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would confirm the presence of the aliphatic protons of the pyrrolizidine core and the aminomethyl group.

-

¹³C NMR would show the characteristic signals for the carbon atoms of the bicyclic system and the methylene carbon of the aminomethyl group.[7]

-

¹⁹F NMR would exhibit a singlet corresponding to the trifluoroacetate counterions.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the protonated free base, providing definitive evidence of the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the primary amine and the ammonium salt, as well as C-H and C-N stretching vibrations. Strong absorbances corresponding to the carboxylate and C-F bonds of the trifluoroacetate would also be present.

-

Elemental Analysis: To confirm the elemental composition of the salt and ensure its purity.

Applications in Drug Development: A Key Component in PROTAC Linkers

The primary application of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is as a building block for the synthesis of PROTACs. The primary amine serves as a versatile attachment point for either the E3 ligase ligand or the target protein ligand, following appropriate functionalization.

Caption: Schematic representation of a PROTAC molecule.

The rigid pyrrolizidine scaffold can be strategically positioned within the linker to optimize the spatial arrangement of the two ligands, thereby enhancing the avidity of the ternary complex. The design and synthesis of PROTACs is an empirical process, and having a diverse toolbox of linkers with varying lengths, rigidities, and geometries is crucial for success.[8][9] The use of building blocks like Hexahydro-1H-pyrrolizin-7a-ylmethanamine is a key enabler of this "linkerology" exploration.[8]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is not publicly available, general safety precautions for trifluoroacetate salts of amines should be followed.

-

Hazard Classification: Trifluoroacetic acid is corrosive and its salts can be irritants. Based on data for similar compounds, this substance may cause skin and serious eye irritation.

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the supplier's safety information and to handle this compound with the care appropriate for a research chemical with incompletely characterized toxicological properties.

Conclusion

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate represents a specialized yet highly valuable building block for the synthesis of advanced therapeutic agents, particularly in the field of targeted protein degradation. Its rigid, three-dimensional structure provides a unique tool for medicinal chemists to fine-tune the properties of PROTAC linkers, ultimately leading to more potent and selective drugs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its successful application in the laboratory. As the field of targeted protein degradation continues to evolve, the demand for novel and sophisticated linker components like this pyrrolizidine derivative is expected to grow, further cementing its importance in modern drug discovery.

References

-

PrepChem. Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. ([Link])

-

Capot Chemical. MSDS of 1,2,3,5,6,7-hexahydropyrrolizin-8 ... ([Link])

-

Al-Tel, T. H. A bioprocess engineering approach for the production of hydrocarbons and fatty acids from green microalga under high cobalt concentration as the feedstock of high-grade biofuels. PMC, PubMed Central. ([Link])

-

Arctom. CAS NO. 1788043-97-9 | (Hexahydro-1H-pyrrolizin-7a-yl)methanamine bis(2,2,2-trifluoroacetate). ([Link])

-

355chem. 1788043-97-9 六氢-1H-吡咯嗪-7a-甲胺二氟乙酸. ([Link])

-

Salami, J., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC, PubMed Central. ([Link])

-

Taylor, A. M., et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. ([Link])

-

Figshare. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. ([Link])

-

Li, K., et al. Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. ([Link])

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. capotchem.com [capotchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 1788043-97-9 Cas No. | 1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethanamine 2,2,2-trifluoroacetic acid | Matrix Scientific [matrixscientific.com]

- 6. 1788043-97-9_六氢-1H-吡咯嗪-7a-甲胺二氟乙酸_CAS#:1788043-97-9 [355xx.com]

- 7. A bioprocess engineering approach for the production of hydrocarbons and fatty acids from green microalga under high cobalt concentration as the feedstock of high-grade biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acs.figshare.com [acs.figshare.com]

An In-Depth Technical Guide to Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate: A Novel Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. The rational design of these molecules is paramount to their success, with the linker component playing a critical role in dictating efficacy, selectivity, and physicochemical properties. This technical guide provides a comprehensive overview of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (CAS Number: 1788043-97-9), a novel building block for the synthesis of advanced PROTACs. While specific examples of its incorporation into publicly disclosed PROTACs are not yet available, its structural features strongly suggest its utility as a rigid, bicyclic linker element. This guide will delve into the synthesis of the core amine, the rationale for the ditrifluoroacetate salt form, and its proposed application in PROTAC design, offering a forward-looking perspective for researchers in the field.

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than merely inhibiting their function.[1] This is achieved through the use of PROTACs, which are chimeric molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of multiple protein copies with a single PROTAC molecule, often leading to a more profound and durable biological effect compared to traditional inhibitors.[1]

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. Recent research has highlighted the advantages of incorporating rigid structural motifs, such as saturated heterocyclic rings, into the linker to provide conformational constraint.[4] This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving potency and selectivity.

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate: A Profile

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a commercially available building block that has been specifically categorized for use in the synthesis of protein degraders.[5] Its core structure is a pyrrolizidine, a bicyclic amine that offers a rigid scaffold.

| Property | Value | Reference |

| CAS Number | 1788043-97-9 | [5] |

| Molecular Formula | C12H18F6N2O4 | [5] |

| Molecular Weight | 368.27 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Purity | ≥97% | [5] |

The ditrifluoroacetate salt form is significant. Trifluoroacetic acid (TFA) is a strong acid that readily protonates the amine groups of the core structure, forming a salt. This has several practical advantages in a laboratory setting:

-

Improved Solubility: The salt form is generally more soluble in polar solvents, facilitating its use in subsequent chemical reactions.

-

Enhanced Stability and Handling: The salt is typically a stable, crystalline solid that is easier to handle and weigh accurately compared to the free base, which may be an oil or a low-melting solid.

-

Protection of the Amine: The protonated amine is less nucleophilic and less prone to side reactions, effectively acting as a protecting group that can be reversed by the addition of a non-nucleophilic base.

Synthesis of the Core Amine: A Key Experimental Protocol

The synthesis of the parent amine, 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, is a critical first step in the utilization of this building block. A plausible synthetic route, based on published procedures for similar structures, involves the reduction of a nitrile precursor.

Protocol: Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

Materials:

-

7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (precursor)

-

Acetic acid

-

Hydrogen chloride (gas or solution in a compatible solvent)

-

Platinum oxide (PtO2)

-

Hydrogen gas (H2)

-

0.5N Sodium hydroxide (NaOH)

-

Chloroform (CHCl3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a suitable reaction vessel, dissolve 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine in acetic acid.

-

Introduce hydrogen chloride gas or add a solution of HCl.

-

Add a catalytic amount of platinum oxide.

-

Place the reaction mixture under a hydrogen gas atmosphere and stir vigorously at room temperature for 24 hours.

-

After the reaction is complete, carefully remove the insoluble platinum catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

To the residue, add 0.5N NaOH to neutralize the excess acid and deprotonate the amine.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentrate the dried organic solution in vacuo to yield the desired 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

Formation of the Ditrifluoroacetate Salt:

The ditrifluoroacetate salt can be readily prepared by dissolving the synthesized free base in a suitable solvent (e.g., diethyl ether or dichloromethane) and adding two equivalents of trifluoroacetic acid. The salt will typically precipitate out of the solution and can be collected by filtration and dried.

Proposed Application in PROTAC Synthesis: A Structural Perspective

The primary utility of Hexahydro-1H-pyrrolizin-7a-ylmethanamine is as a linker component in the modular synthesis of PROTACs. Its rigid bicyclic structure is hypothesized to impart favorable conformational properties to the resulting PROTAC.

Caption: General structure of a PROTAC, highlighting the incorporation of the building block into the linker.

The secondary amine of the building block provides a convenient handle for covalent attachment to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide or an amine bond. The following workflow illustrates a generalized synthetic strategy for incorporating this building block into a PROTAC.

Caption: Generalized workflow for the synthesis of a PROTAC using the bicyclic amine building block.

Characterization and Quality Control

For any application in drug discovery, rigorous characterization of the building block and the final PROTAC is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoroacetate counterions.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Future Perspectives and Conclusion

The field of targeted protein degradation is rapidly evolving, with a growing emphasis on the rational design of PROTACs with improved drug-like properties. The use of rigid linkers is a promising strategy to enhance the potency and selectivity of these molecules. Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate represents a valuable addition to the toolbox of medicinal chemists working in this area. Its rigid, bicyclic scaffold offers the potential to create conformationally constrained linkers, which may lead to the discovery of more effective protein degraders.

While the direct application of this specific building block in a publicly disclosed PROTAC is yet to be reported, its commercial availability and classification as a "Protein Degrader Building Block" signal its potential utility. This technical guide provides the foundational knowledge for researchers to begin exploring the incorporation of this and similar bicyclic amines into their PROTAC design strategies, with the ultimate goal of developing novel therapeutics for a wide range of diseases.

References

- Buhimschi, A. D., & Crews, C. M. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1847-1860.

- C4 Therapeutics, Inc. (2023).

- Kymera Therapeutics. (2021).

- Arvinas, Inc. (2024). Bifunctional Compounds Targeting LRRK2 Protein. Arvinas Inc.

-

Aladdin Scientific. (n.d.). hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, min 97%, 1 gram. Retrieved from [Link]

- Biogen Inc. and C4 Therapeutics Inc. (2022).

-

Arvinas, Inc. (n.d.). Patents Assigned to Arvinas, Inc. Retrieved from [Link]

- Sakamoto, K. M. (2014). The PROTAC technology in drug development. Semantic Scholar.

- Selvita. (2025).

- Troup, R. I., & Scott, D. E. (2020). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.

-

Kymera Therapeutics, Inc. (n.d.). Patents Assigned to KYMERA THERAPEUTICS, INC. Retrieved from [Link]

-

C4 Therapeutics, Inc. (n.d.). Patents Assigned to C4 Therapeutics, Inc. Retrieved from [Link]

- Kymera Therapeutics. (2025).

- Arvinas. (2024). DEVELOPMENT OF POTENT, ORALLY BIOAVAILABLE PROTAC® LRRK2 DEGRADER MOLECULES AS POTENTIAL DISEASE MODIFYING THERAPEUTICS FOR PAR.

- Kersten, C., & Petz, C. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH.

Sources

- 1. US20190076540A1 - Spirocyclic degronimers for target protein degradation - Google Patents [patents.google.com]

- 2. arvinas.com [arvinas.com]

- 3. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. patents.justia.com [patents.justia.com]

Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Rigid Scaffold for Next-Generation PROTACs

An In-depth Technical Guide for Researchers in Targeted Protein Degradation

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. While flexible linkers have been historically prevalent, there is a growing appreciation for the role of rigid and conformationally constrained linkers in optimizing PROTAC performance. This guide provides a comprehensive technical overview of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, a novel building block featuring a saturated bicyclic amine scaffold, for the rational design and synthesis of advanced PROTACs. We will delve into the mechanistic advantages of rigid linkers, provide detailed synthetic protocols for their incorporation, and discuss the downstream characterization of the resulting degraders.

The Central Role of the Linker in PROTAC Design

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, influencing ternary complex formation, physicochemical properties, and pharmacokinetic (PK) profiles.[3]

The formation of a stable and productive ternary complex between the POI and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4] The length, rigidity, and vectoral properties of the linker dictate the relative orientation of the two proteins within this complex.[]

Flexible vs. Rigid Linkers: A Tale of Two Scaffolds

PROTAC linkers can be broadly categorized as flexible or rigid.

-

Flexible Linkers , such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic tractability and their ability to provide a wide range of lengths.[2] This conformational freedom can be advantageous in early-stage discovery, as it allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[2] However, high flexibility can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]

-

Rigid Linkers , which incorporate cyclic structures like piperazines, piperidines, or bicyclic systems, offer a more conformationally constrained connection between the two ligands.[2][6] This pre-organization can reduce the entropic cost of ternary complex formation, leading to enhanced stability and, consequently, more efficient protein degradation.[7] Furthermore, rigid scaffolds can improve a PROTAC's physicochemical properties, such as membrane permeability and metabolic stability, by reducing the number of rotatable bonds and shielding polar functionalities.[3][8][9]

The pyrrolizidine scaffold of Hexahydro-1H-pyrrolizin-7a-ylmethanamine represents a compelling example of a rigid linker building block. Its compact, bicyclic nature provides conformational restriction, which can be leveraged to optimize the geometry of the ternary complex for enhanced protein-protein interactions and improved degradation efficacy.

Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Profile

This building block provides a primary amine handle on a rigid, saturated bicyclic core, making it an attractive component for PROTAC synthesis.

| Property | Value |

| IUPAC Name | (Hexahydro-1H-pyrrolizin-7a-yl)methanamine;bis(2,2,2-trifluoroacetate) |

| CAS Number | 1788043-97-9 |

| Molecular Formula | C₁₂H₁₈F₆N₂O₄ |

| Molecular Weight | 368.27 g/mol |

| Appearance | Solid |

| Key Feature | Rigid, saturated bicyclic amine scaffold |

The Strategic Advantage of the Pyrrolizidine Scaffold in PROTACs

While direct examples of PROTACs incorporating the Hexahydro-1H-pyrrolizin-7a-ylmethanamine linker are not yet prevalent in the public domain, the well-documented benefits of analogous rigid bicyclic structures, such as those derived from bicyclo[2.2.2]octane, provide a strong rationale for its application.[10][11][12]

Pre-organization and Ternary Complex Stability

The conformational rigidity of the pyrrolizidine core can pre-organize the warhead and E3 ligase ligand into a bioactive conformation that is favorable for ternary complex formation.[2] This reduces the entropic penalty associated with the ordering of a flexible linker upon binding, potentially leading to a more stable and longer-lived ternary complex.[7] The stability and lifetime of the ternary complex are critical determinants of a PROTAC's degradation efficiency.[13]

Improved Pharmacokinetic Properties

PROTACs are often large molecules that fall outside the traditional "rule of five" for drug-likeness, making properties like cell permeability and metabolic stability significant challenges.[3] The incorporation of rigid scaffolds like the pyrrolizidine ring can lead to an improved PK profile by:

-

Reducing the number of rotatable bonds: This can enhance membrane permeability and oral bioavailability.[3]

-

Increasing metabolic stability: Saturated bicyclic systems are generally less prone to metabolism than linear alkyl or PEG chains.[8]

The following diagram illustrates the conceptual advantage of a rigid linker in pre-organizing a PROTAC for efficient ternary complex formation.

Experimental Protocols: Incorporating the Pyrrolizidine Building Block

The primary amine of Hexahydro-1H-pyrrolizin-7a-ylmethanamine serves as a versatile handle for incorporation into a PROTAC scaffold, most commonly through amide bond formation. The following section provides a detailed, step-by-step methodology for a two-step synthesis of a PROTAC using this building block.

General Synthetic Workflow

The synthesis of a PROTAC using an amine-functionalized linker typically involves a sequential, two-step approach:

-

Step 1: Amide coupling of the linker to the E3 ligase ligand.

-

Step 2: Deprotection (if necessary) and amide coupling to the POI ligand (warhead).

The order of these steps can be reversed depending on the specific chemistry of the warhead and E3 ligase ligand.

Detailed Protocol: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, first to a carboxylic acid-functionalized E3 ligase ligand, followed by coupling to a carboxylic acid-functionalized warhead.

Materials and Reagents:

-

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or a VHL ligand)

-

Carboxylic acid-functionalized warhead (POI ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for deprotection if a Boc-protected amine is used on the other end of a bifunctional linker.

-

Standard workup and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

-

Silica gel for column chromatography

-

LC-MS and NMR for characterization

Step 1: Synthesis of the E3 Ligase-Linker Intermediate

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Coupling: Add a solution of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.2 eq) and additional DIPEA (2.2 eq, to neutralize the TFA salts) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the E3 ligase-linker intermediate.

-

Characterization: Confirm the structure and purity of the product by LC-MS and NMR spectroscopy.

Step 2: Synthesis of the Final PROTAC

This step assumes the E3 ligase-linker intermediate now has a free carboxylic acid. If the linker was bifunctional with a protected amine, a deprotection step would be required first.

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the E3 ligase-linker intermediate (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature.

-

Coupling: Add the warhead containing a free amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Workup and Purification: Follow the same workup and purification procedure as described in Step 1.

-

Final Characterization: Characterize the final PROTAC molecule thoroughly using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR.

Downstream Characterization and Evaluation

Once the PROTAC is synthesized and purified, a series of in vitro and cellular assays are required to evaluate its efficacy.

| Assay | Purpose |

| Binding Assays (e.g., SPR, ITC, FP) | To determine the binding affinity of the PROTAC to the POI and the E3 ligase individually (binary binding) and in the ternary complex. |

| Ternary Complex Formation Assays | To confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex. |

| Western Blotting | To measure the degradation of the target protein in cells treated with the PROTAC. |

| DC₅₀/Dₘₐₓ Determination | To quantify the potency (DC₅₀: half-maximal degradation concentration) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC. |

| Cell Viability Assays | To assess the cytotoxic effects of the PROTAC on cells. |

| Pharmacokinetic Studies | To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in vivo. |

Conclusion and Future Outlook

The rational design of PROTAC linkers is a critical frontier in the field of targeted protein degradation. Rigid, conformationally constrained building blocks like Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate offer a promising strategy to enhance the potency, selectivity, and drug-like properties of next-generation PROTACs. By pre-organizing the molecule for optimal ternary complex formation and improving pharmacokinetic parameters, such scaffolds have the potential to unlock new therapeutic opportunities. The synthetic protocols and characterization workflows detailed in this guide provide a framework for researchers to explore the utility of this and other rigid linker building blocks in their drug discovery programs. As our understanding of the structural and dynamic requirements for efficient protein degradation continues to evolve, the development and application of novel, sophisticated linkers will undoubtedly play a pivotal role in advancing this exciting therapeutic modality.

References

-

Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]

-

Goya J, et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J Chem Inf Model. 2022;62(2):340-349. [Link]

-

American Chemical Society. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. J Med Chem. 2025. [Link]

-

ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

Kiel C, et al. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. 2020. [Link]

-

Cecchini C, Tardy S, Scapozza L. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. 2022;76(4):341-345. [Link]

-

Scapozza L, et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. 2022. [Link]

-

National Institutes of Health. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

-

National Institutes of Health. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. 2024. [Link]

-

National Institutes of Health. High accuracy prediction of PROTAC complex structures. [Link]

-

Plesniak MP, et al. Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. 2023. [Link]

-

ResearchGate. Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. [Link]

-

ResearchGate. Main computational pipelines applied to PROTAC studies. [Link]

-

National Institutes of Health. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

-

ResearchGate. Computational Modeling of PROTAC Ternary Complexes and Linker Design | Request PDF. [Link]

-

National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

American Chemical Society. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. JACS Au. 2023. [Link]

-

ResearchGate. (PDF) Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

National Institutes of Health. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

-

Springer Nature. Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]

-

YouTube. How to improve the function of your PROTAC degrader by understanding ternary complex formation. 2024. [Link]

-

Royal Society of Chemistry. Digital Discovery. [Link]

-

SciSpace. Structure-Based Design of a Macrocyclic PROTAC. [Link]

-

National Institutes of Health. Novel approaches for the rational design of PROTAC linkers. [Link]

-

ResearchGate. Classification of most common linkers used in PROTAC design based on... [Link]

-

National Institutes of Health. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

Sources

- 1. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate

Introduction

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a bicyclic amine salt belonging to the broader class of pyrrolizidine alkaloids. The core structure, a saturated pyrrolizidine ring system, is a common motif in natural products. The presence of a primary amine functionalized as a ditrifluoroacetate salt significantly influences its physicochemical properties, which are critical for its handling, formulation, and potential therapeutic application. The trifluoroacetate (TFA) counter-ion, often introduced during synthetic purification processes, can impact solubility, stability, and even biological activity.[1][2][3][4] Therefore, a thorough understanding of the solubility and stability profile of this compound is paramount for any research or development activities.

This guide provides a comprehensive framework for characterizing the solubility and stability of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental designs.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For an amine salt like hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, solubility is expected to be highly dependent on the pH and polarity of the solvent system.

Scientific Rationale for Solvent Selection

The selection of solvents for solubility assessment should be systematic, covering a range of polarities and pH values to mimic potential physiological and formulation conditions. The presence of the amine groups and the TFA counter-ions suggests that the compound's ionization state will be a key factor.

-

Aqueous Buffers (pH range 2-10): To understand the pH-solubility profile, a series of aqueous buffers should be employed. The pKa of the amine groups will dictate the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms.

-

Organic Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, acetone) is crucial for understanding its behavior in non-aqueous systems, which is relevant for synthesis, purification, and certain formulation approaches.[]

-

Biorelevant Media: For drug development purposes, solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can provide valuable insights into its potential in-vivo behavior.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A two-tiered approach to solubility testing provides a comprehensive picture. Kinetic solubility (often determined by turbidimetry) offers a high-throughput initial assessment, while thermodynamic solubility represents the true equilibrium state.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method):

-

Preparation: Prepare a series of saturated solutions by adding an excess of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate to a known volume of each selected solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[6][7][8]

-

Data Analysis: Express the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear and concise table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH ~1) | 25 | [Experimental Data] |

| pH 4.5 Acetate Buffer | 25 | [Experimental Data] |

| pH 7.4 Phosphate Buffer | 25 | [Experimental Data] |

| Water | 25 | [Experimental Data] |

| Methanol | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| Acetonitrile | 25 | [Experimental Data] |

| Dichloromethane | 25 | [Experimental Data] |

| Simulated Gastric Fluid | 37 | [Experimental Data] |

| Simulated Intestinal Fluid | 37 | [Experimental Data] |

Visualization: Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[9][10] Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.[11][12]

Scientific Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[9][11] The choice of stressors should be based on the chemical structure of the molecule. For an amine salt, hydrolysis and oxidation are anticipated to be primary degradation pathways.[12][13]

-

Acid and Base Hydrolysis: The ester-like nature of the TFA salt and the potential for reactions involving the amine groups make the compound susceptible to pH-dependent hydrolysis.

-

Oxidative Degradation: Tertiary amines can be susceptible to oxidation.[12] Using an oxidizing agent like hydrogen peroxide can reveal this vulnerability.

-

Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

-

Photostability: Exposure to UV and visible light is necessary to assess the potential for photodegradation.

Experimental Protocol: Forced Degradation

A systematic approach is required to evaluate the compound's stability under various stress conditions.

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, or a co-solvent system). For solid-state studies, use the neat powder.

-

Application of Stress:

-

Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Stress (Solid): Expose the solid compound to dry heat (e.g., 80°C).

-

Thermal Stress (Solution): Heat the solution at a specified temperature.

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.

-

Sample Quenching: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from its degradation products.[6][8] Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure that the parent peak is free from co-eluting degradants.

Data Presentation: Summary of Forced Degradation

The results should be tabulated to clearly show the extent of degradation under each condition.

| Stress Condition | Time (hours) | Assay of Parent (%) | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| 0.1 N HCl, 60°C | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 0.1 N NaOH, 25°C | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂, 25°C | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Thermal (Solid), 80°C | 72 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photolytic (Solution) | - | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Visualization: Forced Degradation and Analysis Workflow

Caption: Workflow for Forced Degradation Studies.

Part 3: The Influence of the Ditrifluoroacetate Counter-ion

It is crucial to recognize that the ditrifluoroacetate counter-ion is not merely a spectator. TFA is known to influence the physicochemical and biological properties of active molecules.[1][3][14]

-

Solubility: The TFA salt form may confer different solubility properties compared to other salt forms (e.g., hydrochloride or acetate).[1][3] Researchers should consider the possibility of salt exchange experiments to evaluate the impact of different counter-ions on solubility.

-

Stability: While the C-F bonds in trifluoroacetate are strong, the overall stability of the salt can be influenced by the nature of the counter-ion.

-

Analytical Considerations: Residual TFA from synthesis can sometimes interfere with biological assays.[2][4] It is good practice to quantify the counter-ion concentration using techniques like ion chromatography.

Conclusion

A comprehensive understanding of the solubility and stability of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is fundamental for its successful development. The methodologies outlined in this guide provide a robust framework for generating the necessary data. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can establish appropriate storage and handling procedures, develop suitable formulations, and ensure the quality and reliability of their scientific investigations. The insights gained from these studies are not merely procedural but form the bedrock of sound scientific and pharmaceutical development.

References

- Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed.

- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI.

- CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. University of Pretoria.

- Determination of Pyrrolizidine Alkaloids in Dietary Sources Using a Spectrophotometric Method. MDPI.

- Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. Agilent Technologies.

- Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Times.

- The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC.

- hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate. Achemica.

- Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed.

- Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.

- Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.

- forced degradation products: Topics by Science.gov. Science.gov.

- The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas | Request PDF. ResearchGate.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete. Guidechem.

- Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. PrepChem.com.

- hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, min 97%, 1 gram. Aladdin Scientific.

- CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. APExBIO.

Sources

- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. biomedres.us [biomedres.us]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. forced degradation products: Topics by Science.gov [science.gov]

- 14. genscript.com [genscript.com]

A Technical Guide to Characterizing Small Molecule-Induced Ternary Complexes: A Hypothetical Case Study Featuring a Pyrrolizidine-Based Modulator

Abstract

The induction of ternary protein complexes by small molecules represents a paradigm shift in pharmacology, moving beyond simple occupancy-driven inhibition to harnessing cellular machinery for therapeutic benefit. This approach is the cornerstone of technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which can address disease targets previously considered "undruggable."[1] This in-depth technical guide outlines the critical scientific principles and experimental workflows for investigating the role of a novel small molecule in forming a ternary complex. To provide a practical framework, we will use a hypothetical small molecule, "Pyrrolizidine-linker-ligand" (PLL), which features a core scaffold analogous to Hexahydro-1H-pyrrolizin-7a-ylmethanamine, to illustrate the discovery and characterization cascade. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel ternary complex modulators.

Introduction: The Rise of Induced Proximity

Traditional pharmacology has largely focused on developing small molecules that bind to the active site of a protein to inhibit its function. However, a new class of therapeutics operates through a different mechanism: induced proximity. These molecules act as connectors or "glues," bringing two proteins together that would not otherwise interact.[2] This forced association can trigger a specific biological outcome, most notably the targeted degradation of a harmful protein.

This process is initiated by the formation of a ternary complex, which consists of the target Protein of Interest (POI), the small molecule modulator, and a second protein, often an E3 ubiquitin ligase.[3] Once the POI is brought into proximity with the E3 ligase, the ligase tags the POI with ubiquitin, marking it for destruction by the cell's proteasome.[1] The small molecule acts catalytically, and its efficacy is highly dependent on the stability and kinetics of the ternary complex it forms.[4]

The pyrrolizidine scaffold, a bicyclic nitrogen-containing heterocycle, is a versatile starting point for medicinal chemistry due to its rigid, three-dimensional structure.[5][6] While "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" itself has no documented role in this area, its core structure serves as a relevant example for designing novel chemical entities aimed at inducing protein-protein interactions.

Hypothetical Mechanism of Action: "PLL" as a Molecular Glue

For this guide, we will consider a hypothetical scenario where our molecule, "PLL," is designed to induce the degradation of a cancer-promoting protein, POI-X, by recruiting the E3 ligase Von Hippel-Lindau (VHL).

-

PLL Structure: PLL is a heterobifunctional molecule. One end contains a warhead that binds to a specific pocket on POI-X. The other end has a ligand that is known to bind to VHL. These two ends are connected by a flexible linker, with the pyrrolizidine core providing structural rigidity and influencing the orientation of the two binding moieties.

The central hypothesis is that PLL can simultaneously bind to both POI-X and VHL, acting as a bridge to form a stable [POI-X]-[PLL]-[VHL] ternary complex. The formation of this complex is the critical first step in the ubiquitination and subsequent degradation of POI-X.

Below is a diagram illustrating this proposed mechanism.

Caption: Proposed mechanism of PLL-induced protein degradation.

Experimental Validation: A Multi-Faceted Approach

Characterizing the formation and properties of a ternary complex requires a suite of biophysical techniques. Each method provides a different piece of the puzzle, from initial confirmation of binding to detailed kinetic and structural analysis.

Primary Validation: Do the Components Interact?

The first step is to confirm the binary interactions: PLL with POI-X and PLL with VHL. Subsequently, the formation of the ternary complex must be demonstrated.

Caption: Workflow for initial validation of ternary complex formation.

Quantitative Characterization: Affinity, Kinetics, and Thermodynamics

Once ternary complex formation is confirmed, the next crucial step is to quantify the interactions. This data is vital for structure-activity relationship (SAR) studies and for optimizing the design of the modulator.

| Parameter | Description | Primary Technique(s) | Importance |

| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the strength of the interaction. | SPR, ITC, FP | Lower KD values generally indicate a more stable complex. |

| Kinetics (kon, koff) | The rates of association and dissociation of the binding partners. | SPR | The residence time (related to koff) of the complex can be a key determinant of degradation efficiency. |

| Thermodynamics (ΔH, ΔS) | Enthalpy and entropy changes upon binding, revealing the driving forces of the interaction. | ITC | Provides insight into the nature of the binding (e.g., hydrogen bonds, hydrophobic interactions).[7] |

| Stoichiometry (n) | The ratio of the interacting molecules in the complex. | ITC | Confirms the 1:1:1 ratio expected for a ternary complex.[7] |

| Cooperativity (α) | The degree to which the binding of the first protein enhances or hinders the binding of the second protein to the small molecule. | SPR, ITC | Positive cooperativity is highly desirable as it indicates a more stable ternary complex than would be predicted from the binary affinities alone.[4] |

Structural Elucidation: Visualizing the Complex

The ultimate validation and source of insight for rational drug design is the high-resolution structure of the ternary complex.

-

X-ray Crystallography : This technique can provide an atomic-level picture of how the small molecule orients the two proteins and the specific amino acid contacts that stabilize the complex.[8][9] Obtaining a crystal of the three-component complex can be challenging but offers unparalleled structural detail.[8]

-

Cryo-Electron Microscopy (Cryo-EM) : An increasingly powerful alternative, especially for large or flexible complexes that are difficult to crystallize.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for studying the dynamics of the complex in solution.[10]

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the key biophysical assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[11][12]

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Methodology:

-

Immobilization:

-

Covalently immobilize one of the proteins (e.g., His-tagged VHL) onto a sensor chip (e.g., a Ni-NTA chip). The other protein (POI-X) will be used as an analyte in solution. This orientation minimizes potential artifacts.[13]

-

-

Binary Interaction Analysis (PLL with VHL):

-

Inject a series of increasing concentrations of PLL over the VHL-immobilized surface.

-

Measure the association and dissociation rates.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD, kon, and koff.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of POI-X and varying concentrations of PLL.

-

Inject these solutions over the VHL-immobilized surface.

-

The binding response will now reflect the formation of the [VHL]-[PLL]-[POI-X] complex on the chip surface.

-

Analyze the data to determine the apparent KD of the ternary complex.

-

-

Cooperativity Calculation:

-

Cooperativity (α) is calculated as the ratio of the binary KD (PLL to VHL) to the ternary KD (PLL to VHL in the presence of POI-X). An α > 1 indicates positive cooperativity.

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.[14][15]

Objective: To determine the binding affinity, stoichiometry, and thermodynamic profile of the interactions.

Methodology:

-

Sample Preparation:

-

Dialyze both protein solutions (e.g., POI-X and VHL) and the PLL solution into the exact same buffer to minimize heats of dilution.[7] Degas all solutions thoroughly.

-

-

Binary Titration (e.g., PLL into POI-X):

-

Load the protein solution (e.g., 20 µM POI-X) into the sample cell of the calorimeter.

-

Load the small molecule solution (e.g., 200 µM PLL) into the titration syringe.

-

Perform a series of small (e.g., 2 µL) injections of PLL into the POI-X solution.

-

The instrument will measure the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat peaks to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., a single set of sites model) to calculate KD, ΔH, and n.[16] The Gibbs free energy (ΔG) and entropy (ΔS) can then be derived.

-

-

Ternary Complex Titration:

-

To measure the ternary interaction, pre-saturate the protein in the cell (e.g., POI-X) with PLL.

-

Titrate the second protein (VHL) into the [POI-X]-[PLL] complex.

-

This "three-component" experiment is more complex to analyze but can yield valuable information about the thermodynamics of the complete ternary assembly.[15]

-

Protocol 3: X-ray Crystallography of the Ternary Complex

Objective: To obtain a high-resolution 3D structure of the [POI-X]-[PLL]-[VHL] complex.

Methodology:

-

Complex Formation and Purification:

-

Mix the three components (POI-X, VHL, and PLL) in a slight molar excess of the small molecule.

-

Purify the resulting ternary complex using size-exclusion chromatography (SEC) to separate the complex from unbound components.

-

-

Crystallization Screening:

-

Set up crystallization trials using a variety of commercial screens that test different precipitants, buffers, and salts. Use techniques like sitting-drop or hanging-drop vapor diffusion.

-

-

Crystal Optimization and Harvesting:

-

Optimize any initial "hits" by refining the conditions to grow larger, single, well-diffracting crystals.

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

-

Data Collection and Structure Solution:

-

Collect X-ray diffraction data at a synchrotron source.[9]

-

Process the diffraction data and solve the structure using molecular replacement (if structures of the individual proteins are known).

-

Refine the model to fit the electron density map, paying close attention to the conformation and interactions of the PLL molecule at the protein-protein interface.[17]

-

Conclusion

The formation of a ternary complex is the pivotal event in the mechanism of action for a new generation of powerful therapeutics.[1] A rigorous, multi-pronged approach is essential to validate and characterize these complexes. By combining biophysical techniques like SPR and ITC for quantitative analysis with structural methods like X-ray crystallography, researchers can build a comprehensive understanding of their system.[18] This detailed characterization is not merely academic; it is fundamental to the rational design and optimization of novel small molecules that can effectively induce protein proximity for therapeutic benefit. The workflows and protocols outlined in this guide provide a robust framework for scientists in the field of drug discovery to confidently explore this exciting therapeutic modality.

References

-

Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen. Retrieved from [Link][11][12]

-

Bioprocess Online. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Retrieved from [Link]

-

Ciulli, A., & Trainor, N. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Methods in Molecular Biology (pp. 55-86). Humana, New York, NY.[1][3][18]

- Das, D., & Das, A. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In Journal of Proteins and Proteomics (Vol. 9, Issue 2, pp. 89-101). Springer.

- Douzi, B. (2023). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). bioRxiv.

-

Wikipedia contributors. (2024, November 26). Methods to investigate protein–protein interactions. Wikipedia. Retrieved from [Link]

- Meng, J. J., Rojas, M., Bacon, W., Stickney, J. T., & Ip, W. (2005). Methods to study protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 289, 341–358.

-

Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

-

Schuck, P. (2007). Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling. Analytical Biochemistry, 369(2), 179-194.[14][15]

-

PRISM BioLab. (2024). Ternary Complex Design for Modulating Protein-Protein Interactions. Retrieved from [Link][2]

- Wood, N. T., & Tieleman, D. P. (2021). Contemporary biophysical approaches for studying 14-3-3 protein–protein interactions. Essays in Biochemistry, 65(6), 839-851.

-

Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link][4]

-

Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]

-

Schuck, P., & Zhao, H. (2017). Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. Methods in molecular biology (Clifton, N.J.), 1520, 115–137.[13]

-

ResearchGate. (n.d.). Exploring and characterizing ternary complex formation. Retrieved from [Link]

-

Belal, A., & El-Gendy, M. A. (2017). Pyrrolizines: Promising scaffolds for anticancer drugs. Future Medicinal Chemistry, 9(16), 1957-1976.[6]

- American Chemical Society. (2025).

-

Ciulli, A. (2019). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. Biochemical Society Transactions, 47(5), 1435-1447.[18]

- Moreira, V. M., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 23(7), 1668.

-

ResearchGate. (n.d.). Example of a ternary complex. X-ray crystal structure of PROTAC 1. Retrieved from [Link][8]

-

ResearchGate. (n.d.). X-ray structures of ternary complexes and degradation measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray studies on ternary complexes of maltodextrin phosphorylase. Retrieved from [Link][17]

-

Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523.[5]

-

Tellinghuisen, J. (2005). Fitting two- and three-site binding models to isothermal titration calorimetric data. Analytical Biochemistry, 345(1), 122-134.[16]

- Szymański, P., et al. (2022). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 23(15), 8477.

-

Stanchev, P. L., & Khristova, S. B. (1995). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1][11]thiazine. Farmatsiia (Sofiia, Bulgaria), 42(4), 10–12.

-

Wikipedia contributors. (2024, October 24). Isothermal titration calorimetry. Wikipedia. Retrieved from [Link]

-

Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link][7]

- Rizo, J. (2017).

-

Wikipedia contributors. (2024, November 29). X-ray crystallography. Wikipedia. Retrieved from [Link][9]

-

Hennig, J., et al. (2013). Combining NMR and Small Angle X-ray and Neutron Scattering in the Structural Analysis of a Ternary protein-RNA Complex. Journal of the American Chemical Society, 135(10), 3846–3855.[10]

Sources

- 1. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ternary Complex Design for Modulating Protein-Protein Interactions - PRISM BioLab [prismbiolab.com]

- 3. Ternary Complex Formation [promega.sg]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Combining NMR and small angle X-ray and neutron scattering in the structural analysis of a ternary protein-RNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 12. aragen.com [aragen.com]

- 13. med.emory.edu [med.emory.edu]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 15. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Safe Handling of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate in a Research Setting

This document provides a comprehensive technical overview of the safety considerations and handling procedures for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (CAS No. 1788043-97-9). Given the limited availability of specific toxicological data for this compound, this guide is rooted in a precautionary approach, drawing heavily on the known hazards of the broader class of pyrrolizidine alkaloids (PAs) and established protocols for managing cytotoxic and hazardous materials in a laboratory environment.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a chemical compound with potential applications in various research and development fields, including as a building block in the synthesis of more complex molecules.[4] Its core structure is based on a pyrrolizidine ring system. Pyrrolizidine alkaloids are a large group of naturally occurring compounds, many of which are known for their significant toxicity.[1][2][5]

The primary toxicological concern with many pyrrolizidine alkaloids is their potential for hepatotoxicity (liver damage), genotoxicity (damage to genetic material), and carcinogenicity.[6][7] The toxicity of these compounds is often associated with a 1,2-unsaturated necine base structure, which can be metabolized in the liver to form highly reactive pyrrolic esters.[1][2] These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and long-term health risks.[1][6]

Due to the structural relationship of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate to this class of compounds, it is imperative to handle it with the assumption of potential cytotoxicity until specific toxicological data proves otherwise. This guide, therefore, outlines stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Table 1: Potential Hazard Profile

| Hazard Category | Potential Effects | Authoritative Grounding |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Based on general toxicity of alkaloids.[8] |

| Hepatotoxicity | Potential for liver damage upon acute or chronic exposure.[1][6][7] | A well-documented effect of many pyrrolizidine alkaloids.[1][6] |

| Genotoxicity/Carcinogenicity | Potential to cause genetic mutations and cancer.[1][6][7] | 1,2-unsaturated PAs are known genotoxic carcinogens.[6][7] |

| Skin/Eye Irritation | May cause skin and eye irritation upon direct contact. | General property of many chemical compounds. |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | General property of fine chemical powders. |

Logical Workflow for Risk Assessment:

Caption: Risk assessment workflow in the absence of specific compound data.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation.

-

Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

| PPE Item | Specification | Rationale |